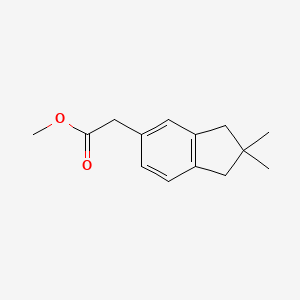
Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate is an organic compound that belongs to the class of indane derivatives It is characterized by a bicyclic structure with a methyl acetate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate typically involves the reaction of 2,2-dimethyl-2,3-dihydro-1H-indene with acetic acid or its derivatives under specific conditions. One common method includes the esterification of the corresponding alcohol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indane derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the active indane derivative, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and derivative being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1H-indene: A parent compound with similar structural features but lacking the ester functional group.
Methyl 2,3-dihydro-1H-indene-5-carboxylate: A closely related ester with a different substitution pattern on the indane ring.
5-Methylindane: Another indane derivative with a methyl group at a different position on the ring.
Uniqueness
Methyl (2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)acetate is unique due to its specific substitution pattern and functional group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
60231-86-9 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
methyl 2-(2,2-dimethyl-1,3-dihydroinden-5-yl)acetate |
InChI |
InChI=1S/C14H18O2/c1-14(2)8-11-5-4-10(6-12(11)9-14)7-13(15)16-3/h4-6H,7-9H2,1-3H3 |
InChI-Schlüssel |
XKWXGUXLKXFWPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C1)C=C(C=C2)CC(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



mercury](/img/structure/B14615352.png)
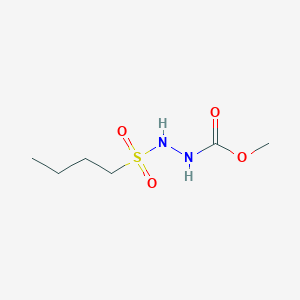

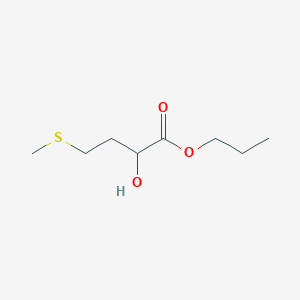
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)
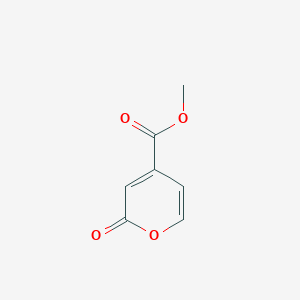
![3-(Morpholin-4-yl)pyrido[4,3-e][1,2,4]triazine](/img/structure/B14615387.png)
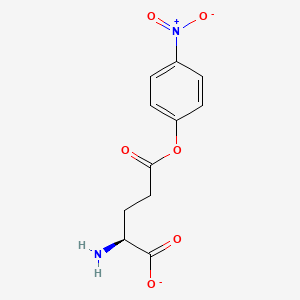
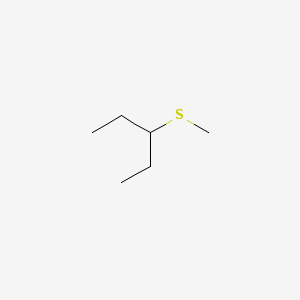
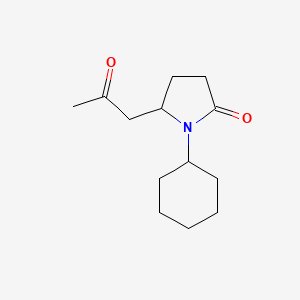
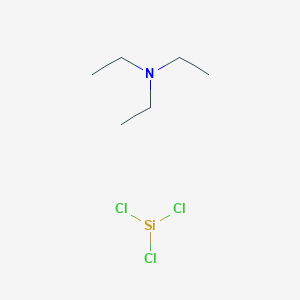
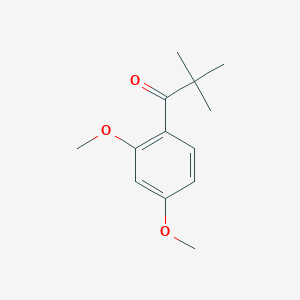
![3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B14615412.png)
